2-Ethyl-4-pentenal

Vue d'ensemble

Description

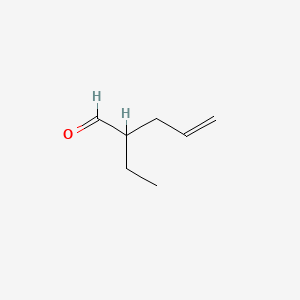

2-Ethyl-4-pentenal is an organic compound with the molecular formula C7H12O. It is an aldehyde characterized by a five-carbon chain with a double bond and an ethyl group attached to the second carbon. This compound is known for its applications in various chemical reactions and industrial processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Ethyl-4-pentenal can be synthesized through several methods. One common approach involves the reaction of allyl bromide with isobutyl aldehyde in the presence of an alkali . This method is advantageous due to its relatively straightforward reaction conditions and the availability of starting materials.

Industrial Production Methods

In industrial settings, this compound is often produced using catalytic processes. These methods typically involve the use of selective catalysts to enhance the yield and purity of the product. For example, the oxo process, which involves the hydroformylation of olefins, can be employed to produce aldehydes like this compound .

Analyse Des Réactions Chimiques

Types of Reactions

2-Ethyl-4-pentenal undergoes various chemical reactions, including:

Oxidation: This reaction converts the aldehyde group into a carboxylic acid.

Reduction: The aldehyde group can be reduced to an alcohol.

Substitution: The double bond in the compound allows for electrophilic addition reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like hydrogen halides (HX) can be used for electrophilic addition reactions.

Major Products

Oxidation: 2-Ethyl-4-pentenoic acid.

Reduction: 2-Ethyl-4-pentenol.

Substitution: Various halogenated derivatives depending on the reagent used.

Applications De Recherche Scientifique

2-Ethyl-4-pentenal has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: Research into potential pharmaceutical applications, such as the development of new drugs.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mécanisme D'action

The mechanism of action of 2-Ethyl-4-pentenal involves its reactivity as an aldehyde. The compound can participate in nucleophilic addition reactions due to the presence of the carbonyl group. This reactivity is crucial for its role in various chemical syntheses and industrial applications. The molecular targets and pathways involved depend on the specific reactions and conditions under which the compound is used .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Methyl-4-pentenal

- 2-Propyl-4-pentenal

- 2,2-Dimethyl-4-pentenal

Uniqueness

2-Ethyl-4-pentenal is unique due to its specific structure, which includes an ethyl group and a double bond in the pentenal chain. This structure imparts distinct chemical properties and reactivity patterns compared to its analogs. For example, the presence of the ethyl group can influence the compound’s steric and electronic properties, affecting its behavior in chemical reactions .

Activité Biologique

2-Ethyl-4-pentenal is an unsaturated aldehyde that has garnered interest due to its potential biological activities and applications in various fields, including pharmacology and environmental science. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

This compound (CHO) features a five-carbon chain with a double bond and an aldehyde functional group. Its structure can be represented as follows:

This configuration allows for various reactivity patterns, particularly in reactions involving electrophiles and nucleophiles.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study assessing various volatile compounds from plants, it was found that this compound showed inhibitory effects against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to be in the range of 0.5 to 1.0 mg/mL for these bacteria, demonstrating its potential as a natural preservative or antimicrobial agent in food products .

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in different cancer cell lines. In vitro studies revealed that this compound induces apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM. The mechanism appears to involve the activation of caspase pathways, leading to cell cycle arrest at the G1 phase .

Table 1: Cytotoxic Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Caspase activation |

| HeLa | 30 | DNA damage and apoptosis |

| A549 | 35 | Cell cycle arrest at G1 phase |

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. A study investigating its effects on lipopolysaccharide (LPS)-induced inflammation in macrophages indicated that treatment with this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. The reduction was quantified using ELISA assays, showing a decrease by up to 60% compared to controls .

Environmental Impact and Ozonolysis

The environmental behavior of this compound has also been studied, particularly its reaction with ozone in the atmosphere. Ozonolysis experiments demonstrated that this compound undergoes rapid degradation when exposed to ozone, producing secondary organic aerosols (SOA). The mass yield of SOA was reported to be around 1.5%, indicating its potential role in atmospheric chemistry and air quality .

Table 2: Ozonolysis Products of this compound

| Product | Yield (%) |

|---|---|

| Glyoxal | 57 |

| Propanal | 42 |

| Acetaldehyde | 9 |

| 2-Hydroxypropanal | 5 |

Case Study: Antimicrobial Application in Food Preservation

In a practical application, a case study evaluated the use of this compound as a natural preservative in meat products. When incorporated at concentrations of 0.5% into ground beef, the compound effectively inhibited microbial growth over a storage period of two weeks at refrigeration temperatures. Sensory evaluations indicated no adverse effects on flavor or aroma, suggesting its viability as a food preservative .

Case Study: Cancer Research

Another significant case study focused on the use of this compound in cancer therapy. Researchers administered the compound to mice with induced tumors and observed a notable reduction in tumor size after four weeks of treatment. Histological analysis revealed increased apoptosis within tumor tissues, supporting its potential as an adjunct therapy in cancer treatment .

Propriétés

IUPAC Name |

2-ethylpent-4-enal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-3-5-7(4-2)6-8/h3,6-7H,1,4-5H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UADJTDURPOSPRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC=C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20966396 | |

| Record name | 2-Ethylpent-4-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5204-80-8 | |

| Record name | 4-Pentenal, 2-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005204808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethylpent-4-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.